molecular formula C12H21N3 B15069455 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Cat. No.: B15069455
M. Wt: 207.32 g/mol
InChI Key: TYEYEGUXCAFYCB-UHFFFAOYSA-N
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Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an azepane ring, which is a seven-membered nitrogen-containing ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3,5-trimethylpyrazole with an azepane derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)azepane

InChI

InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)11-7-5-4-6-8-13-11/h11,13H,4-8H2,1-3H3

InChI Key

TYEYEGUXCAFYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2CCCCCN2

Origin of Product

United States

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